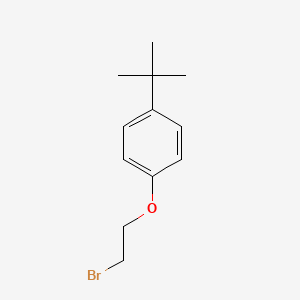

1-(2-Bromoethoxy)-4-tert-butylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromophenoxyethylbromide" .

Molecular Structure Analysis

The molecular formula for “1-(2-Bromoethoxy)-2-bromobenzene” is C8H8Br2O . The InChI is 1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 . The molecular weight is 279.96 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethoxy)-2-bromobenzene” include a molecular weight of 279.96 g/mol . The compound is considered hazardous .

Scientific Research Applications

-

Scientific Field: Energy Storage

- Application : Bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries .

- Method : The researchers used a flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent in the electrolyte . This solvent has higher fire retardancy than typical P, Cl, F-based nonflammable solvents .

- Results : The BBE-based electrolyte prolonged the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles . It also produced a stable cycle life of 1400 h in the Na//Na symmetric cells .

-

Scientific Field: Biochemistry

- Application : In Vitro α-Glucosidase Inhibitory Activity Study .

- Method : The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG) .

- Results : The specific results of this study were not provided in the source .

-

Scientific Field: Polymerization Tools

-

Scientific Field: Fluorescence Microscopy

- Application : 1-Bromo-2-(2-methoxyethoxy)ethane can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(DPP)derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .

- Method : The compound is used in the synthesis of DPP derivatives .

- Results : The DPP derivatives synthesized using this compound are stable and efficient pigments for two-photon excited fluorescence microscopy .

Safety And Hazards

properties

IUPAC Name |

1-(2-bromoethoxy)-4-tert-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSVLFLNLWAFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364626 |

Source

|

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-4-tert-butylbenzene | |

CAS RN |

5952-59-0 |

Source

|

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)